Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate
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Overview
Description
Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenyl ring substituted with two ethoxy groups, and a carbamate functional group. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3,4-diethoxyphenyl)-2-oxoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups on the phenyl ring.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of new carbamate derivatives with different substituents.
Scientific Research Applications
Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3,4-dimethoxyphenyl)carbamate
- Tert-butyl (3,4-dihydroxyphenyl)carbamate
- Tert-butyl (3,4-dimethylphenyl)carbamate
Uniqueness
Tert-butyl (2-(3,4-diethoxyphenyl)-2-oxoethyl)carbamate is unique due to the presence of the ethoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Properties
IUPAC Name |
tert-butyl N-[2-(3,4-diethoxyphenyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-6-21-14-9-8-12(10-15(14)22-7-2)13(19)11-18-16(20)23-17(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJRFNLZYNLNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CNC(=O)OC(C)(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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